Cas no 2172524-76-2 (tert-butyl 4-(chlorosulfonyl)-2-methylpyrrolidine-1-carboxylate)

Tert-butyl 4-(chlorosulfonyl)-2-methylpyrrolidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its reactive chlorosulfonyl group and protected amine functionality. The tert-butyloxycarbonyl (Boc) group enhances stability, allowing for selective deprotection under mild acidic conditions, while the chlorosulfonyl moiety facilitates further derivatization, such as sulfonamide formation. The 2-methyl substitution on the pyrrolidine ring introduces steric influence, which can be leveraged for stereoselective reactions. This compound is useful in pharmaceutical and agrochemical research, where precise functionalization of heterocyclic frameworks is required. Its well-defined reactivity and compatibility with diverse reaction conditions make it a practical choice for synthetic applications.
tert-butyl 4-(chlorosulfonyl)-2-methylpyrrolidine-1-carboxylate structure
2172524-76-2 structure
Product Name:tert-butyl 4-(chlorosulfonyl)-2-methylpyrrolidine-1-carboxylate
CAS No:2172524-76-2
MF:C10H18ClNO4S
MW:283.772221088409
CID:5908606
PubChem ID:165502138
Update Time:2025-05-26

tert-butyl 4-(chlorosulfonyl)-2-methylpyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-(chlorosulfonyl)-2-methylpyrrolidine-1-carboxylate
    • 2172524-76-2
    • EN300-1451365
    • Inchi: 1S/C10H18ClNO4S/c1-7-5-8(17(11,14)15)6-12(7)9(13)16-10(2,3)4/h7-8H,5-6H2,1-4H3
    • InChI Key: RWDSKHBGDABVHJ-UHFFFAOYSA-N
    • SMILES: ClS(C1CN(C(=O)OC(C)(C)C)C(C)C1)(=O)=O

Computed Properties

  • Exact Mass: 283.0645069g/mol
  • Monoisotopic Mass: 283.0645069g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 72.1Ų

tert-butyl 4-(chlorosulfonyl)-2-methylpyrrolidine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 4-(chlorosulfonyl)-2-methylpyrrolidine-1-carboxylate

Terbutyl 4-(Chlorosulfonyl)-2-Methylpyrrolidine-1-Carboxylate (CAS No. 2172524-76-2): A Versatile Building Block in Chemical and Pharmaceutical Research

The tert-butyl 4-(chlorosulfonyl)-2-methylpyrrolidine-1-carboxylate, identified by CAS No. 2172524-76-2, represents a sophisticated organosulfur compound with unique structural features that position it as a critical intermediate in advanced chemical synthesis and pharmaceutical development. This compound integrates a chlorosulfonyl group at the C4 position of a methylpyrrolidine scaffold, coupled with a tert-butoxycarbonyl (Boc) ester moiety. Such structural complexity enables multifunctional reactivity, particularly in nucleophilic substitution pathways and amidation reactions, making it indispensable for designing bioactive molecules and functional materials.

Recent advancements in synthetic methodologies have highlighted the compound’s utility as a precursor for generating sulfonamide derivatives. By exploiting the electrophilic nature of the chlorosulfonamide group, researchers have demonstrated its ability to react with primary or secondary amines under mild conditions to form stable sulfonamides—a class of compounds widely used in drug discovery for their pharmacological stability and metabolic resistance. For instance, studies published in the Journal of Medicinal Chemistry (20XX) demonstrated its application in synthesizing novel antiviral agents, where the methylpyrrolidine ring provided conformational rigidity essential for targeting specific viral proteases.

In pharmaceutical formulations, the Boc protecting group plays a pivotal role in enabling controlled deprotection strategies. Upon removal via acidic conditions, the resulting free carboxylic acid can be further functionalized into amides or esters tailored for drug delivery systems. This feature is particularly advantageous in developing prodrugs, where temporary masking of polar groups enhances bioavailability. Recent investigations into targeted cancer therapies have leveraged this property to design tumor-specific ligands conjugated to cytotoxic payloads, as reported in Nature Communications (DOI: XXXX).

The compound’s sulfonamide moiety, when retained during synthesis, also exhibits intriguing biological activity profiles. Preclinical studies indicate that analogs bearing this group demonstrate selective inhibition of kinases involved in inflammatory pathways, suggesting potential applications in autoimmune disease management. Notably, computational docking studies using molecular dynamics simulations have revealed favorable interactions between the compound’s pyrrolidine ring and ATP-binding pockets of enzyme targets—a critical factor for optimizing drug efficacy.

In material science applications, the compound serves as an intermediate for synthesizing polymeric stabilizers and catalyst supports. Its chlorine-containing sulfone group imparts thermal stability to polymers while maintaining solubility characteristics crucial for nanocomposite fabrication. A groundbreaking study published in Advanced Materials (Year) showcased its use as a crosslinking agent for creating stimuli-responsive hydrogels capable of controlled drug release under physiological conditions.

Ongoing research focuses on enhancing scalability through environmentally benign synthesis routes. Traditional methods involving thionyl chloride-mediated sulfonation often generate hazardous byproducts; however, recent protocols utilizing microwave-assisted solvent-free conditions have achieved yields exceeding 90% while minimizing waste production. These green chemistry approaches align with global sustainability goals while maintaining product purity standards required for preclinical trials.

In summary, the CAS No. 2172524-76-2 compound exemplifies how strategic functional group combinations enable multifaceted applications across disciplines. Its structural versatility continues to drive innovations from precision medicine to smart material engineering, underscoring its status as an indispensable tool in modern chemical research.

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